Trelagliptin Succinate is a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It functions as a research tool for investigating diabetes and related metabolic disorders. [, ] Trelagliptin Succinate is synthesized through various chemical reactions and is often characterized using techniques like X-ray diffraction and spectroscopy. [, , , , , , , , , , ]
Trelagliptin succinate is derived from trelagliptin, which is synthesized through various chemical processes. It belongs to the class of drugs known as dipeptidyl peptidase-4 inhibitors, which are designed to improve glycemic control in patients with type 2 diabetes by inhibiting the enzyme that breaks down incretin hormones, thus increasing insulin secretion and decreasing glucagon levels post-meal.
The synthesis of trelagliptin succinate has undergone various improvements to enhance yield and purity. A notable method involves the use of protected intermediates to simplify the process and reduce the number of purification steps required. The synthesis typically starts from trelagliptin hydrochloride, which is reacted with succinic acid or its derivatives under controlled conditions.
Trelagliptin succinate has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is CHNOS, and it features a unique arrangement that allows it to effectively inhibit dipeptidyl peptidase-4.
The primary chemical reaction involving trelagliptin succinate is its formation from trelagliptin hydrochloride through esterification with succinic acid. This reaction can be influenced by temperature, solvent choice, and pH levels, which are critical for optimizing yield and purity.
Trelagliptin succinate acts primarily by inhibiting dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing this degradation, trelagliptin increases the levels of GLP-1 in circulation, leading to enhanced insulin secretion from pancreatic beta cells in response to meals.
Trelagliptin succinate exhibits several key physical and chemical properties:
Relevant data indicate that its stability can be affected by temperature and pH, necessitating careful formulation considerations during drug development .
Trelagliptin succinate is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its once-weekly dosing schedule offers significant advantages over traditional daily therapies, improving patient compliance.
Additionally, ongoing research explores its potential benefits beyond glycemic control, including effects on weight management and cardiovascular health. Studies have also investigated its role in improving insulin resistance through various cellular mechanisms .
The nucleophilic substitution step forming the C–N bond between the chlorouracil intermediate and (R)-3-aminopiperidine is the pivotal stage in trelagliptin synthesis. Early synthetic routes employed unprotected (R)-3-aminopiperidine, which led to significant regioselectivity challenges. The primary amine’s high nucleophilicity often resulted in the formation of a regioisomeric impurity (up to 15%) when reacting with 2-chloro-5-[(4-fluorophenyl)methyl]pyrimidinone under standard conditions [3] . Optimization efforts established that a polar aprotic solvent system (dichloromethane/methanol, 3:1 v/v) with inorganic phosphate bases (K₃PO₄ or K₂HPO₄) significantly suppressed byproduct formation. These conditions reduced the impurity profile to <0.5% while maintaining yields >85% by enhancing the electrophilicity of the carbon at the 4-position of the pyrimidinone ring [1] [3].
Alternative approaches utilized N-protected (R)-3-aminopiperidine (e.g., benzyloxycarbonyl or tert-butoxycarbonyl groups) to prevent regioisomer formation. However, this introduced additional deprotection steps, risking cyano group hydrolysis and generating new impurities requiring chromatographic removal [5] [8]. Kinetic studies revealed that unprotected aminopiperidine routes, when conducted at 45–50°C for 8–12 hours with a 1.1:1 molar ratio of aminopiperidine to chlorouracil, achieved optimal balance between efficiency (>92% conversion) and impurity control (<0.3% regioisomer) .
Table 1: Optimized Conditions for Nucleophilic Substitution
Parameter | Early Process | Optimized Process |
---|---|---|
Solvent System | DMF | CH₂Cl₂/MeOH (3:1) |
Base | Triethylamine | K₃PO₄ |
Temperature | 80°C | 45–50°C |
Reaction Time | 4–6 hours | 8–12 hours |
Regioisomer Impurity | ≤15% | <0.3% |
Phase transfer catalysts (PTCs) are instrumental in purifying trelagliptin intermediates by facilitating the extraction of ionic impurities. Following nucleophilic substitution, the crude mixture contains residual inorganic phosphates (PO₄³⁻), unreacted aminopiperidine, and regioisomers. Without PTCs, aqueous washes alone remove only 60–70% of these contaminants, necessitating energy-intensive distillations or silica gel chromatography [1] [3].
The introduction of tetrabutylammonium bromide (TBAB) at 0.5–1 mol% concentration enables efficient partitioning of ionic species into the aqueous phase during workup. When combined with 5% w/v brine solution and dichloromethane, TBAB enhances phosphate removal to >99%, reducing residual inorganic salts to <50 ppm. This eliminates the need for chromatographic purification and minimizes organic solvent consumption by 40% [3]. Crucially, PTC selection impacts yield: Bulkier catalysts like cetyltrimethylammonium bromide exhibit slower mass transfer, while TBAB optimizes interfacial kinetics without forming stable emulsions. Post-washing, the organic phase containing trelagliptin free base is concentrated directly for salt formation, streamlining the process and improving overall yield to 95% [1].
Recrystallization is the critical step for achieving pharmaceutical-grade trelagliptin succinate (≥99.9% purity). Initial salt formation in ethanol or methanol produced material with 98.0–98.5% purity, containing residual solvents and regioisomeric impurities exceeding ICH limits. A ternary isopropanol (IPA)/water mixture (9:1 v/v) emerged as the optimal recrystallization solvent, reducing key impurities—including the regioisomer and des-fluoro byproduct—to <0.1% [1] [6].
The process involves:
This protocol generates the thermodynamically stable hemisuccinate form, as confirmed by X-ray diffraction and thermal analysis. Studies show that rapid cooling (>1°C/min) or high-water content (>15%) induces oiling out, trapping impurities. Conversely, the 9:1 IPA/water system mediates a solvent-assisted transformation from metastable succinate to hemisuccinate, which exhibits superior chemical stability and reduced hygroscopicity. Accelerated stability studies (40°C/75% RH) confirmed that hemisuccinate crystals maintain >99.8% purity after 6 months, meeting ICH requirements without additional purification [4] [6].
Table 2: Impurity Reduction via Recrystallization
Impurity Type | Crude Salt (%) | After IPA/Water Recrystallization (%) |
---|---|---|
Regioisomer | 0.45 | 0.08 |
Des-Fluoro Impurity | 0.32 | 0.05 |
Residual IPA | 0.15 | 0.03 |
Total Impurities | 1.21 | 0.16 |
Solvent choice dictates the yield, crystal morphology, and stoichiometry of trelagliptin succinate. Protic solvents like ethanol and methanol facilitate rapid salt formation but promote solvate formation, yielding needles with high aspect ratios that complicate filtration. Ethanol-derived crystals retain 500–800 ppm solvent even after vacuum drying, while methanol systems generate variable stoichiometry (succinate vs. hemisuccinate) due to incomplete counterion exchange [3] [5].
Isopropanol (IPA) uniquely addresses these limitations:
When IPA is used at 7–10 volumes relative to trelagliptin free base, the reaction reaches >99.5% conversion in <30 minutes at 70°C. The resulting crystals exhibit compact rhombic habits, reducing filtration time by 70% compared to ethanol-based processes. Importantly, IPA’s low polarity minimizes succinic acid dimerization, ensuring consistent 1:1 salt formation. This contrasts with acetonitrile, where poor acid solubility causes stoichiometric drift and yields ranging from 65–85% [3] [5].
Table 3: Solvent Performance in Salt Formation
Solvent | Yield (%) | Filtration Time (min) | Residual Solvent (ppm) | Stoichiometry Consistency |
---|---|---|---|---|
Methanol | 82–88 | 45 | 550–800 | Variable (1:1 or 2:1) |
Ethanol | 85–90 | 60 | 300–500 | 1:1 (with seeding) |
Acetonitrile | 65–85 | 30 | <50 | Unreliable |
IPA | 95–98 | 20 | <100 | Consistent 1:1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7